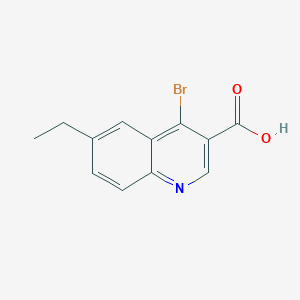
7-Hydroxy-6-iodo-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6-iodo-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7IO2 It is a derivative of indanone, characterized by the presence of hydroxy and iodo substituents on the indanone core
Preparation Methods
The synthesis of 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one typically involves the iodination of 7-hydroxy-2,3-dihydroinden-1-one. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Hydroxy-6-iodo-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodo substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields 7-oxo-6-iodo-2,3-dihydroinden-1-one, while substitution of the iodo group with an amine yields 7-hydroxy-6-amino-2,3-dihydroinden-1-one.
Scientific Research Applications
7-Hydroxy-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where iodinated compounds have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodo group can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 7-Hydroxy-6-iodo-2,3-dihydroinden-1-one include:
7-Hydroxy-2,3-dihydroinden-1-one: Lacks the iodo substituent, making it less reactive in certain chemical reactions.
6-Hydroxy-5-iodo-2,3-dihydroinden-1-one: Has the iodo group in a different position, which can affect its reactivity and biological activity.
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: A structurally related compound with different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
7-hydroxy-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7IO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2 |
InChI Key |
VEUJHYXOCNPIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



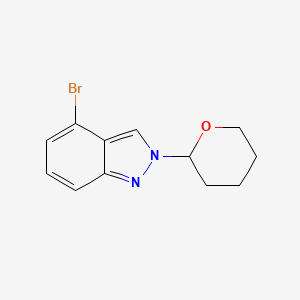

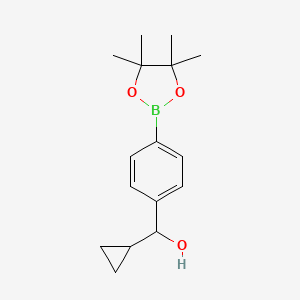

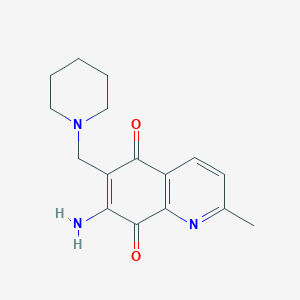
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)

![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)
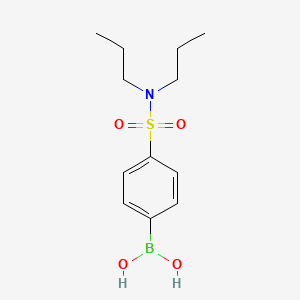
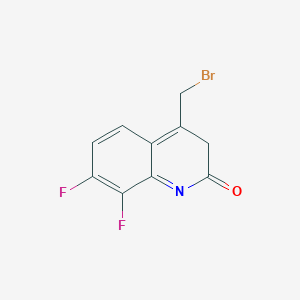
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)

